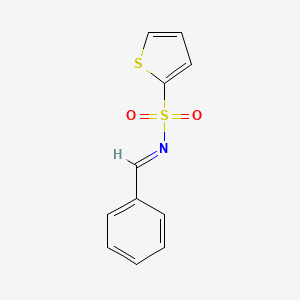
N-benzylidene-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzylidene-2-thiophenesulfonamide (BTS) is a chemical compound that has been widely studied for its potential applications in the field of medicine. BTS has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
N-benzylidene-2-thiophenesulfonamide has been the subject of numerous scientific studies due to its potential applications in medicine. One area of research has focused on the use of N-benzylidene-2-thiophenesulfonamide as a potential anticancer agent. N-benzylidene-2-thiophenesulfonamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-benzylidene-2-thiophenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer treatments.
Wirkmechanismus
The mechanism of action of N-benzylidene-2-thiophenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-benzylidene-2-thiophenesulfonamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-benzylidene-2-thiophenesulfonamide may be able to induce changes in gene expression that lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-benzylidene-2-thiophenesulfonamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. N-benzylidene-2-thiophenesulfonamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce oxidative stress in cells. Additionally, N-benzylidene-2-thiophenesulfonamide has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), which can cause cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-benzylidene-2-thiophenesulfonamide is its relatively simple synthesis method, which allows for the efficient production of large quantities of the compound. Additionally, N-benzylidene-2-thiophenesulfonamide has been found to exhibit potent anticancer activity, making it a promising candidate for the development of new cancer treatments. However, one limitation of N-benzylidene-2-thiophenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are numerous future directions for research on N-benzylidene-2-thiophenesulfonamide. One area of research could focus on the development of new methods for improving the solubility of N-benzylidene-2-thiophenesulfonamide in aqueous solutions. Additionally, further studies could be conducted to better understand the mechanism of action of N-benzylidene-2-thiophenesulfonamide and its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Finally, research could be conducted to identify new compounds that are structurally similar to N-benzylidene-2-thiophenesulfonamide and exhibit similar biochemical and physiological effects.
Synthesemethoden
The synthesis of N-benzylidene-2-thiophenesulfonamide involves the reaction of 2-aminothiophene with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to form N-benzylidene-2-thiophenesulfonamide. The yield of this reaction is typically around 80%, making it a relatively efficient method for synthesizing N-benzylidene-2-thiophenesulfonamide.
Eigenschaften
IUPAC Name |
(NE)-N-benzylidenethiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c13-16(14,11-7-4-8-15-11)12-9-10-5-2-1-3-6-10/h1-9H/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDRCCGLKUWJQF-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2-sulfonic acid benzylideneamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B5699990.png)
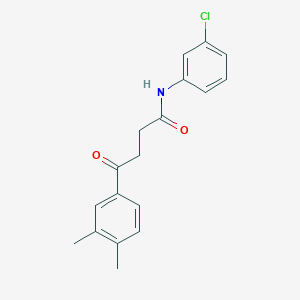
![4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5700000.png)
![1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5700007.png)
![4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700025.png)
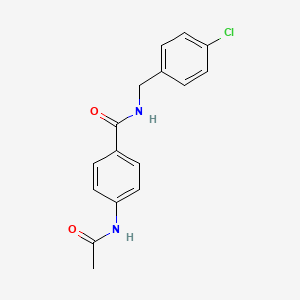
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5700038.png)
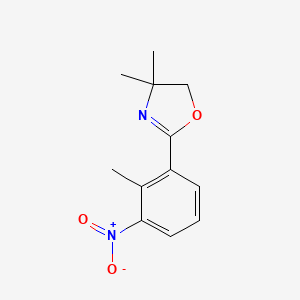
![2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5700041.png)
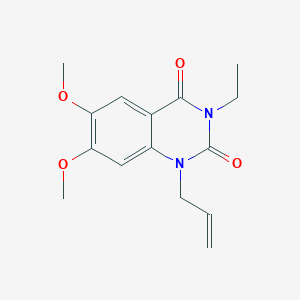
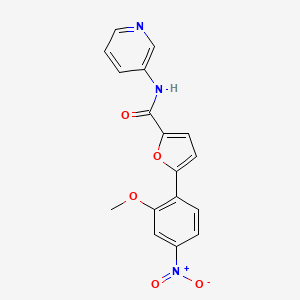
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)
![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5700072.png)